N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a piperazine ring substituted with a 4-nitrophenyl group and a sulfonyl-linked phenylacetamide moiety. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets or influence metabolic stability . This compound is of interest in medicinal chemistry due to structural similarities with analgesics and anti-inflammatory agents, as seen in related N-phenylacetamide sulphonamides .
Properties
IUPAC Name |
N-[4-[4-(4-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-14(23)19-15-2-8-18(9-3-15)28(26,27)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJKKJTKSMXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides or thiols.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds with piperazine structures exhibit antidepressant-like effects. For instance, research has shown that derivatives similar to N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
The sulfonamide group in this compound has been linked to anticancer activity. Studies on related compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds targeting specific kinases involved in cell proliferation have shown promise in preclinical trials .
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit significant antibacterial activity against various strains, including resistant bacteria .
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as schizophrenia and bipolar disorder. Its mechanism may involve modulation of dopaminergic and serotonergic pathways, which are crucial in these conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of sulfonamide-linked acetamides are highly dependent on substituents on the piperazine ring and the phenyl group. Key comparisons include:
Pharmacological Activities
- Analgesic Activity: Compound 2c (4-methylpiperazine derivative) demonstrated analgesic efficacy comparable to paracetamol, likely due to enhanced lipophilicity from the methyl group .
- Anti-Hypernociceptive Effects: Compound 37 (piperazinylsulfonylphenylacetamide) showed activity against inflammatory pain, suggesting that the piperazine-sulfonamide scaffold is critical for targeting nociceptive pathways . The nitro group could amplify this effect by stabilizing receptor-ligand interactions .
- Antimicrobial Potential: Derivatives like 2b (piperidine-substituted) exhibited antimicrobial properties, highlighting the role of sulfonamide groups in disrupting bacterial folate synthesis . Nitro-substituted analogs may offer broader-spectrum activity but require toxicity profiling.
Biological Activity
N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, a complex organic compound, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, including anti-cancer, anti-bacterial, and neuroprotective effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a nitrophenylsulfonyl group, contributing to its unique biological activities. The molecular formula is , and it has a molecular weight of 396.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | RCVDUDYYBPDSQT-UHFFFAOYSA-N |
1. Anti-Cancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. A study reported that derivatives of piperazine exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its effectiveness in inducing apoptosis in cancer cells .
Case Study:
In vivo experiments on tumor-bearing mice showed that treatment with this compound resulted in notable tumor suppression compared to control groups .
2. Anti-Bacterial Activity
The anti-bacterial properties of this compound have also been investigated. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12 µM |
| Escherichia coli | 15 µM |
| Control Antibiotic | 100 µM |
3. Neuroprotective Effects
The neuroprotective potential of the compound has been explored in relation to Alzheimer's disease. Modified derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathophysiology of Alzheimer’s disease. For instance, one derivative exhibited an IC50 value of 0.62 μM against AChE, indicating strong inhibitory activity .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in biological systems:
- Apoptosis Induction: The compound promotes apoptosis in cancer cells through the activation of caspases.
- Enzyme Inhibition: It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(4-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling the piperazine-sulfonyl intermediate with the acetamide-bearing aromatic ring. Key steps include sulfonylation of piperazine derivatives (e.g., using sulfonyl chlorides) and subsequent nucleophilic substitution or amidation .
- Characterization : Intermediates are validated via Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding affecting crystal packing) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- Mass spectrometry (MS) to verify molecular weight (theoretical ~463.5 g/mol) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for sulfonylation and amidation steps due to their ability to stabilize charged intermediates .
- Temperature : Controlled heating (60–80°C) is critical to avoid decomposition of thermally sensitive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Root Causes : Variability in purity (e.g., residual solvents or unreacted intermediates), assay conditions (e.g., cell line specificity), or structural polymorphism .
- Mitigation Strategies :
- Standardized purity protocols : Use preparative HPLC to ensure ≥98% purity .
- Dose-response studies to establish activity thresholds and validate reproducibility across multiple assays .
Q. What structural modifications enhance the compound's pharmacokinetic properties while retaining bioactivity?
- Approach :
- Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., nitro) improves metabolic stability by reducing oxidative degradation .
- Sulfonyl group replacement : Testing sulfonamide isosteres (e.g., carbonyl) to optimize solubility and membrane permeability .
- Validation : In vitro metabolic assays (e.g., liver microsomes) and computational ADME modeling to predict bioavailability .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound's solid-state stability and solubility?
- Key Findings :
- Centrosymmetric head-to-tail interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice reduce solubility but enhance thermal stability .
- Strategies : Co-crystallization with hydrophilic co-formers (e.g., cyclodextrins) to improve aqueous solubility without altering bioactivity .
Q. What computational methods elucidate the compound's interaction with biological targets (e.g., serotonin/dopamine receptors)?
- Methods :
- Molecular docking (e.g., AutoDock Vina) to map binding affinities with receptor active sites .
- Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes under physiological conditions .
- Validation : Correlate computational data with radioligand binding assays (e.g., Ki values for receptor affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
